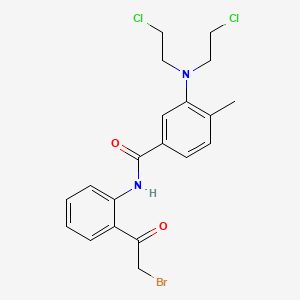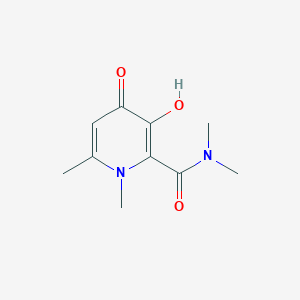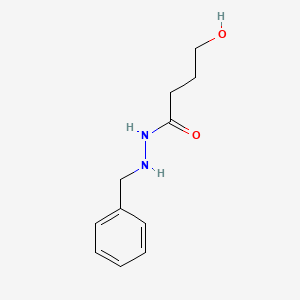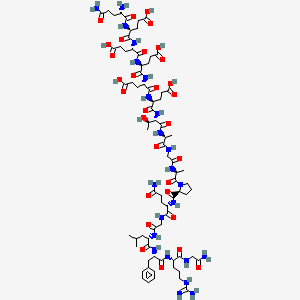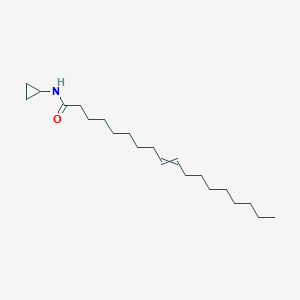
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a butynyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then subjected to a series of reactions to introduce the butynyl and ethenyl groups.
Reaction Conditions: The introduction of the butynyl group can be achieved through a coupling reaction using a suitable alkyne and a catalyst such as palladium. The ethenyl group can be introduced via a similar coupling reaction or through a substitution reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for purification and quality control ensures that the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl or butynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism by which Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) exerts its effects depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to facilitate the catalytic cycle. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1-(1-butynyl)-2-methyl-: Similar structure but with a methyl group instead of an ethenyl group.
Cyclopentane, 1-(1-butynyl)-2-propyl-: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)-(9CI) is unique due to the presence of both an alkyne and an alkene group on the cyclopentane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds with only one type of unsaturation.
Properties
Molecular Formula |
C11H16 |
|---|---|
Molecular Weight |
148.24 g/mol |
IUPAC Name |
(1R,2R)-1-but-1-ynyl-2-ethenylcyclopentane |
InChI |
InChI=1S/C11H16/c1-3-5-7-11-9-6-8-10(11)4-2/h4,10-11H,2-3,6,8-9H2,1H3/t10-,11+/m0/s1 |
InChI Key |
SYHIPYXOIMMUJZ-WDEREUQCSA-N |
Isomeric SMILES |
CCC#C[C@@H]1CCC[C@@H]1C=C |
Canonical SMILES |
CCC#CC1CCCC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



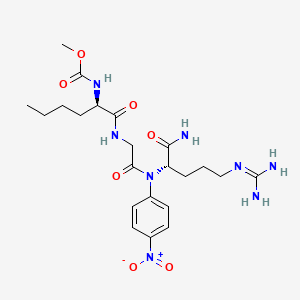
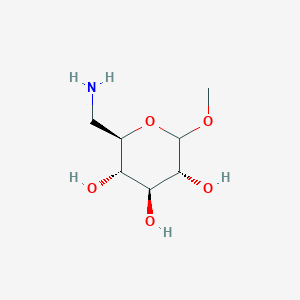
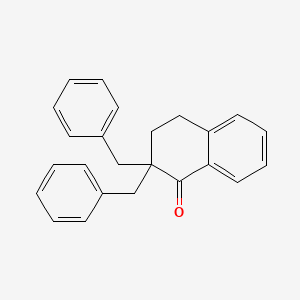
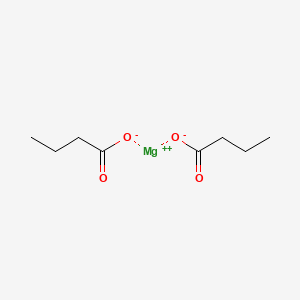
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
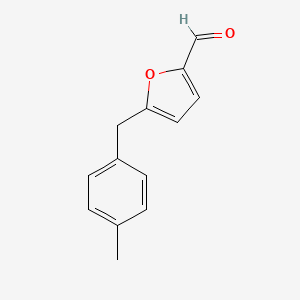
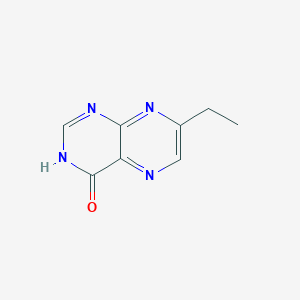
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
